molecular formula C12H18BrN3O2 B1443359 tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 877399-37-6

tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B1443359
CAS No.: 877399-37-6
M. Wt: 316.19 g/mol
InChI Key: BHYQYLDHRJZEDD-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide.

    Azetidine ring formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate precursor.

    Coupling: The final step involves coupling the brominated pyrazole with the azetidine ring under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

    Cyclization Reactions: The azetidine ring can be involved in various cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.

    Reduction Products: Reduction can yield dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and azetidine rings. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • tert-Butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
  • tert-Butyl 3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Uniqueness:

  • Bromine Substitution: The presence of a bromine atom on the pyrazole ring distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity.
  • Reactivity: The bromine atom can participate in unique substitution reactions that are not possible with chlorine or fluorine.

This detailed article provides a comprehensive overview of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYQYLDHRJZEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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